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Abstract

Dipyanone (4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one) is a synthetic opioid that has recently
emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Structurally
related to methadone and dipipanone, Dipyanone functions as a potent agonist at the p-opioid
receptor (MOR), exhibiting a pharmacological profile that raises significant public health
concerns due to its potential for abuse, dependence, and overdose.[2] First identified in
Germany in 2021, its appearance has been noted in forensic casework, including post-mortem
toxicology reports.[3][4] This technical guide provides a comprehensive overview of the
discovery, history, chemical properties, synthesis, pharmacology, metabolism, and analytical
detection of Dipyanone.

Introduction and History

While Dipyanone gained notoriety as an NPS in 2021, its origins trace back to analgesic
research in the mid-20th century.[4] It was first described in the scientific literature in the 1940s
as part of a series of investigations into new analgesic compounds.[4] Early studies in animal
models suggested that Dipyanone possessed analgesic activity comparable to methadone.
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However, it was never commercially developed as a pharmaceutical. Its re-emergence on the
illicit market highlights a trend of clandestine laboratories exploring older pharmaceutical
literature for new psychoactive compounds.

Chemical Properties and Synthesis

Dipyanone is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one chemical class.

Property Value

IUPAC Name 4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one
CAS Number 60996-94-3

Molecular Formula C23H29NO

Molecular Weight 335.49 g/mol

CCC(=0)C(CC(C)N1CCCC1)
(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

Synthesis: A detailed, publicly available synthesis protocol for Dipyanone is not documented.
However, based on the synthesis of structurally similar compounds like methadone and
phenadoxone, a plausible synthetic route can be inferred. The synthesis would likely involve a
two-step process:

» Formation of the nitrile intermediate: The synthesis would likely begin with the alkylation of
diphenylacetonitrile with 1-(2-chloropropyl)pyrrolidine. This reaction is analogous to the
synthesis of the methadone precursor, 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[5]

o Grignard reaction: The resulting 2,2-diphenyl-4-(pyrrolidin-1-yl)pentanenitrile would then be
reacted with an ethyl magnesium halide (e.qg., ethylmagnesium bromide) followed by
hydrolysis to yield Dipyanone.

Pharmacology

Dipyanone's pharmacological effects are primarily mediated through its interaction with opioid
receptors.
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Receptor Binding and Activation

Dipyanone is a potent agonist at the p-opioid receptor (MOR), with significantly lower activity
at the k-opioid receptor (KOR) and &-opioid receptor (DOR).[4] Its activation of the MOR is
comparable to that of methadone.

Reference
Receptor Parameter Value
Compound
-Opioid Receptor Fentanyl (106%
HoP P ECso 96.8 nM Y
(MOR) Emax)
Emax 106%
K-Opioid Receptor
ECso 380.4 nM U-50488 (13% Emax)
(KOR)
Emax 13%
0-Opioid Receptor
ECso 1067 nM SNC-80 (56% Emax)
(DOR)
Emax 56%

ECso (Half-maximal effective concentration) is the concentration of a drug that gives half of the
maximal response. Emax (maximum effect) is the maximal response that can be produced by
the drug.

Signaling Pathway

As a p-opioid receptor agonist, Dipyanone initiates a cascade of intracellular signaling events
through the activation of inhibitory G-proteins (Gi/0). This leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels.[6] The activation of Gi/o
proteins also leads to the modulation of ion channels, specifically the opening of inwardly
rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.
[7] These actions collectively lead to a decrease in neuronal excitability, producing the
analgesic and other central nervous system effects of the opioid.
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Dipyanone's p-opioid receptor signaling pathway.

Metabolism

The metabolism of Dipyanone is characterized by the opening of the pyrrolidine ring, which is
a key feature for identifying its use. The primary metabolic transformations include:

» Pyrrolidine Ring Opening: This leads to the formation of N-butan-4-ol or N-butanoic acid
compounds.

» Cyclisation: Subsequent cyclisation forms 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-
yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic
acid (EMDPBA).[4]

o Other transformations: Hydroxylation, reduction, and O-glucuronidation also occur.[4]

EMDPB and EMDPBA have been proposed as specific biomarkers for confirming Dipyanone
consumption.[4]

Toxicology

The emergence of Dipyanone on the illicit drug market has been associated with adverse
events, including fatalities.[4] Toxicological data from post-mortem cases have identified
Dipyanone in blood at concentrations ranging from 80 to 1400 ng/mL.[4] In one reported case,
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a blood concentration of 370 ng/mL was detected.[8] Early animal studies indicated that
Dipyanone has a median lethal dose (LDso) in mice similar to that of methadone.[4]

Case Type Sample Concentration Range
Post-mortem Blood 80 - 1400 ng/mL
Post-mortem Urine 80 - 5500 ng/mL

Analytical Detection

The detection and quantification of Dipyanone and its metabolites in biological matrices are
crucial for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry
(LC-MS/MS) is the primary analytical technique employed for this purpose.

Experimental Protocol: LC-MS/MS Analysis of
Dipyanone in Blood

This protocol provides a general framework for the analysis of Dipyanone in whole blood.
1. Sample Preparation (Protein Precipitation):

e To 100 pL of whole blood, add an internal standard (e.g., Dipyanone-d7).

e Add 300 pL of ice-cold acetonitrile to precipitate proteins.

» Vortex for 1 minute.

o Centrifuge at 10,000 x g for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.

» Reconstitute the residue in 100 pL of mobile phase A.
2. Liquid Chromatography (LC):

e Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 um).
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Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to separate Dipyanone from other matrix components.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 pL.
. Tandem Mass Spectrometry (MS/MS):
lonization: Electrospray ionization (ESI) in positive mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:

o Dipyanone: Monitor at least two transitions, for example, Q1: 336.2 -> Q3: 265.2
(quantifier) and Q1: 336.2 -> Q3: 98.1 (qualifier).

o Internal Standard: Monitor the corresponding transitions for the deuterated analog.
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General workflow for LC-MS/MS analysis of Dipyanone.
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Experimental Protocol: GTP Gi Binding Assay

This assay is used to determine the functional activity of Dipyanone at the p-opioid receptor by
measuring G-protein activation.

1. Materials:

» Membranes from cells expressing the human p-opioid receptor.

e [3°S]GTPyS (radiolabeled non-hydrolyzable GTP analog).

e GDP (Guanosine diphosphate).

o Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 5 mM MgClz, pH 7.4).

o Dipyanone and reference compounds (e.g., DAMGO as a full agonist).
 Scintillation cocktail and a microplate scintillation counter.

2. Procedure:

o Prepare serial dilutions of Dipyanone and reference compounds in assay buffer.

* In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 uM), and the cell
membranes (5-20 pg protein/well).

e Add the diluted compounds to the respective wells.
« Initiate the reaction by adding [3*S]GTPyS (final concentration ~0.05-0.1 nM).
e Incubate the plate at 30°C for 60 minutes with gentle shaking.

o Terminate the reaction by rapid filtration through a filter plate to separate bound from free
[°S]GTPYyS.

¢ \Wash the filters with ice-cold wash buffer.

o Dry the filter plate and add scintillation cocktail.
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Measure the radioactivity using a scintillation counter.

3. Data Analysis:

Subtract non-specific binding (determined in the presence of a high concentration of
unlabeled GTPyS) from all measurements.

Plot the specific binding against the logarithm of the drug concentration.

Fit the data to a sigmoidal dose-response curve to determine the ECso and Emax values.

Conclusion

Dipyanone represents a significant and emerging threat within the landscape of novel
psychoactive substances. Its potent p-opioid receptor agonism, coupled with a clandestine
synthesis that appears to draw from historical pharmaceutical research, underscores the need
for continued vigilance and advanced analytical capabilities within the forensic and clinical
toxicology communities. This technical guide provides a foundational understanding of
Dipyanone's chemical and pharmacological properties, offering valuable information for
researchers, scientists, and drug development professionals working to address the challenges
posed by the evolving illicit drug market. Further research into the pharmacokinetics and full
toxicological profile of Dipyanone is warranted to better understand its public health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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